ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . The “4-hydroxy” indicates a hydroxyl group (-OH) attached at the 4th position of the pyrazole ring. The “1-(4-nitrophenyl)” suggests a nitrophenyl group attached at the 1st position of the pyrazole ring. The “ethyl…carboxylate” part implies an ethyl ester of a carboxylic acid attached at the 3rd position of the pyrazole ring.
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction, NMR, FTIR, ES-MS, and UV . These techniques can provide information about the crystal structure, bond lengths, functional groups, and molecular weight of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrazole derivatives can undergo a variety of reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would typically be determined experimentally. These might include its melting point, boiling point, solubility, density, and refractive index .Mechanism of Action
Safety and Hazards
Future Directions
Pyrazole derivatives are a focus of ongoing research in medicinal chemistry due to their wide range of biological activities . Future research might explore new synthetic methods, investigate the compound’s interactions with various biological targets, or develop new drug candidates based on this scaffold.
Properties
IUPAC Name |
ethyl 4-hydroxy-1-(4-nitrophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-2-20-12(17)11-10(16)7-14(13-11)8-3-5-9(6-4-8)15(18)19/h3-7,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCORTVKYQADVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319886 |
Source
|
Record name | ethyl 4-hydroxy-1-(4-nitrophenyl)pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26670396 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26502-55-6 |
Source
|
Record name | ethyl 4-hydroxy-1-(4-nitrophenyl)pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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